2,4-Dichlorobenzenethiol
Overview
Description
2,4-Dichlorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H4Cl2S. It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through the formation of radicals . These radicals, including the 2,4-dichlorothiophenoxy radical (R1), 2-sulfydryl-3,5-dichlorophenyl radical (R2), and 3,5-dichlorothiophenoxyl diradical (DR), are involved in the self/cross-coupling processes that are crucial steps for the formation of certain compounds .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichlorothiophenol involve the formation of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) from self/cross-coupling of the aforementioned radicals . The rate constants of these crucial elementary steps have been deduced over a temperature range of 600–1200 K .
Result of Action
It has been suggested that the compound may have antibacterial, insecticidal, and anti-moth properties .
Action Environment
The action, efficacy, and stability of 2,4-Dichlorothiophenol can be influenced by various environmental factors. It should be stored under dry, inert gas, with the container kept sealed and placed in a cool, dry place .
Biochemical Analysis
Biochemical Properties
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) . The formation of 2,4-dichlorothiophenoxy radical, 2-sulfydryl-3,5-dichlorophenyl radical, and 3,5-dichlorothiophenoxyl diradical, which derive from 2,4-Dichlorothiophenol, is the initial and key step in the formation of PCTA/DTs .
Cellular Effects
It is known that its derivative, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been shown to produce a wide range of adverse effects in the health of animals and humans . These effects range from embryotoxicity and teratogenicity to neurotoxicity .
Molecular Mechanism
The molecular mechanism of 2,4-Dichlorothiophenol involves the formation of various radicals. The self/cross-coupling of these radicals is the initial and important step for PCTA/DT formation . The most efficient sulfur-carbon coupling mode for the formation of PCTAs is the S•/σ-C• condensation with both thiophenolic sulfur in one radical and ortho carbon in the other radical bonded to a single electron .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known that chlorothiophenols (CTPs), which 2,4-Dichlorothiophenol is a part of, are key and direct precursors of polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs) .
Transport and Distribution
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Subcellular Localization
It is known that the compound is stable under inert gas (nitrogen or Argon) at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloronitrobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired thiol compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the compound to its corresponding thiophenol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiophenol derivatives.
Substitution: Various substituted benzenethiols.
Scientific Research Applications
2,4-Dichlorobenzenethiol has a wide range of applications in scientific research:
Biology: The compound is utilized in studies involving protein interactions and enzyme inhibition.
Medicine: Research on its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Thiophenol: Similar structure but lacks chlorine atoms.
4-Chlorothiophenol: Contains one chlorine atom instead of two.
3,5-Bis(trifluoromethyl)benzenethiol: Contains trifluoromethyl groups instead of chlorine.
Uniqueness: 2,4-Dichlorobenzenethiol is unique due to the presence of two chlorine atoms, which enhance its reactivity and provide distinct chemical properties compared to other thiophenols. This makes it particularly useful in specific synthetic and industrial applications .
Properties
IUPAC Name |
2,4-dichlorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVJFREPSJSNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149945 | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-41-4 | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?
A: this compound (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.
Q2: How does this compound contribute to the formation of PCTA/DTs?
A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].
Q3: What is the role of computational chemistry in understanding PCTA/DT formation from this compound?
A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.
Q4: Can this compound be used to synthesize other materials besides PCTA/DTs?
A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].
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